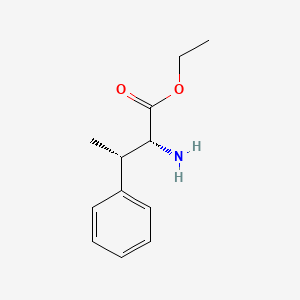
(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2.ClH. It is a derivative of 2-amino-3-phenylbutanoic acid, where the carboxylic acid group is esterified with ethanol and further converted to its hydrochloride salt form. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with (2S,3R)-2-amino-3-phenyl-butyric acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ethyl ester.
Hydrochloride Formation: The ethyl ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic route with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: (2S,3R)-2-amino-3-phenyl-butyric acid amine oxide.
Reduction: (2S,3R)-2-amino-3-phenyl-butyric acid ethyl alcohol.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is used in various scientific research fields:
Chemistry: As a building block in organic synthesis and a reagent in chemical reactions.
Biology: Studying the biological activity of phenyl-containing compounds.
Medicine: Investigating potential therapeutic applications, such as enzyme inhibitors.
Industry: Developing new materials and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of an enzyme, thereby modulating its activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.
Comparación Con Compuestos Similares
2-Amino-3-phenyl-butyric acid: The parent compound without the ester group.
Ethyl 2-amino-3-phenylbutanoate: The ester without the hydrochloride salt.
Other amino acid derivatives: Compounds with similar amino acid structures.
Uniqueness: (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is unique due to its specific stereochemistry (2S,3R configuration) and the presence of both the amino and ester functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl (2S,3R)-2-amino-3-phenylbutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGHXNDPXLTJFF-XQKZEKTMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C)C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)
![cis-Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185606.png)







![N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B8185658.png)


